molecular formula C39H61N11O7 B1679987 Novokinin CAS No. 358738-77-9

Novokinin

Cat. No. B1679987
M. Wt: 796 g/mol
InChI Key: WCJSVACAALWGRF-LQPYQXOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novokinin (RPLKPW) is a synthetic peptide designed based on ovokinin (FRADHPFL), a vasorelaxing peptide derived from ovalbumin . It has been shown to relax a mesenteric artery isolated from the spontaneously hypertensive rat (SHR) at 10(-5) M, and reduce SHR blood pressure at a dose of 0.1 mg/kg .


Synthesis Analysis

Novokinin was synthesized using a standard Fmoc-mediated solid-phase peptide synthesis (SPPS) using the Aapptec Focus Xi peptide synthesizer . All Wang resin, Fmoc-protected amino acids, solvents, and reagents needed for peptide synthesis were purchased from Aapptec .


Molecular Structure Analysis

The Extracted ion chromatogram (EIC) shows 796 and 398 ions, which correspond to M + 1 and M + 2, respectively, for the novokinin with a molecular weight of 796 amu .


Chemical Reactions Analysis

Novokinin and novokinin conjugate (Novo Conj) significantly increased angiotensin 1-7 (Ang 1-7) (A), decreased angiotensin II (Ang II) levels (B), and increased the Ang1-7/Ang II ratio © in plasma of adjuvant-induced arthritis (AIA) rats .


Physical And Chemical Properties Analysis

Novokinin has a molecular formula of C39H61N11O7 and a molecular weight of 795.97 . It is soluble in water .

Scientific Research Applications

  • Rheumatoid Arthritis Treatment

    • Application : Novokinin has been studied for its potential use in treating rheumatoid arthritis . A synthetic peptide, Novokinin, was investigated for its anti-inflammatory effects through the Angiotensin Type (II) receptor (AT2R) .
    • Method : A bone-targeting Novokinin conjugate (Novo Conj) was developed to overcome the plasma instability and short half-life of peptide drugs like Novokinin . It uses the bone as a reservoir for sustained release and protection from systemic degradation .
    • Results : The study demonstrated that the bone-targeted delivery improved the stability and enhanced the anti-inflammatory effects of Novokinin in adjuvant-induced arthritis (AIA) .
  • Hypertension Management

    • Application : Novokinin has been shown to have potential in managing hypertension .
    • Method : Novokinin was found to relax a mesenteric artery isolated from the spontaneously hypertensive rat (SHR) at 10(-5) M, and reduced SHR blood pressure at a dose of 0.1 mg/kg .
    • Results : Novokinin exhibited an affinity for the AT2 receptor Ki=7x10(-6) M, and its antihypertensive and vasorelaxing activities were blocked by PD123319, an AT2 receptor antagonist .
  • Food Intake Suppression

    • Application : Novokinin has been found to suppress food intake .
    • Method : Novokinin was administered either intracerebroventricularly (icv.) or orally (po.) in mice .
    • Results : The anorexigenic activity of Novokinin was not observed in the AT2 receptor-knockout mice, but was observed in the AT1 receptor-knockout mice .

Safety And Hazards

Novokinin is considered to be non-hazardous for transport .

Future Directions

Novokinin has shown potential as a treatment for rheumatoid arthritis (RA), an autoimmune inflammatory bone destructive disorder . The bone-targeted delivery of Novokinin improved the stability and enhanced the anti-inflammatory effects of the parent peptide novokinin in AIA . These observations offer an efficacious alternative therapy for managing RA .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H61N11O7/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44)/t26-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJSVACAALWGRF-LQPYQXOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H61N11O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433653
Record name L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

796.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Novokinin

CAS RN

358738-77-9
Record name L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Novokinin
Reactant of Route 2
Novokinin
Reactant of Route 3
Novokinin
Reactant of Route 4
Novokinin
Reactant of Route 5
Novokinin
Reactant of Route 6
Novokinin

Citations

For This Compound
269
Citations
M Yoshikawa, K Ohinata… - Current pharmaceutical …, 2013 - ingentaconnect.com
Novokinin (RPLKPW) was designed based on ovokinin (FRADHPFL), a vasorelaxing peptide derived from ovalbumin. Novokinin … Novokinin exhibited an affinity for the AT2 receptor (Ki …
Number of citations: 16 www.ingentaconnect.com
Y Wakasa, H Zhao, S Hirose… - Plant Biotechnology …, 2011 - Wiley Online Library
… novokinin contained remarkably high levels of novokinin peptide (470 μg/g grain). The novokinin level in 18-repeat novokinin … Thus, the antihypertensive activity of 18-repeat novokinin …
Number of citations: 37 onlinelibrary.wiley.com
Y Yamada, K Nishizawa, M Yokoo, H Zhao, K Onishi… - Peptides, 2008 - Elsevier
… Recently, we demonstrated that novokinin was a hypotensive peptide of quite new … of novokinin was blocked by PD123319, an antagonist for angiotensin AT 2 receptor, and novokinin …
Number of citations: 68 www.sciencedirect.com
Y Yamada, D Yamauchi, H Usui, H Zhao, M Yokoo… - Peptides, 2008 - Elsevier
… Recently, we found that novokinin has … novokinin by using a selective antagonist for the AT 2 receptor and AT 2 -KO mice. We also investigated the hypotensive mechanism of novokinin …
Number of citations: 41 www.sciencedirect.com
Y Yamada, D Yamauchi, M Yokoo… - Bioscience …, 2008 - jstage.jst.go.jp
… In this study, we found that novokinin dilated the mesenteric … Determination of the vascular relaxation response to novokinin was … Novokinin was applied 10min after the application of …
Number of citations: 36 www.jstage.jst.go.jp
PE Pakataridis, FS Chelmis, BV Assenov… - Journal of Chemical …, 2023 - journal.uctm.edu
… Novokinin was infused intracerebroventricularly using … Novokinin-treated rats showed reduced anxiolysis and … AT2 receptors by the peptide novokinin improves cognitive behavior and …
Number of citations: 2 journal.uctm.edu
K Ohinata, Y Fujiwata, F Shingo, I Masaru… - Peptides, 2009 - Elsevier
… novokinin suppresses food intake via a novel anorexigenic pathway as follows: novokinin → … Indeed, all components involved in the anorexigenic activity of novokinin, including the AT 2 …
Number of citations: 32 www.sciencedirect.com
A Ranjit, S Khajeh Pour, A Aghazadeh-Habashi - Pharmaceutics, 2022 - mdpi.com
… novokinin suffer from plasma instability and short half-life. Thus, we developed a novel bone targeting novokinin … We propose the bone targeting approach by conjugating novokinin with …
Number of citations: 1 www.mdpi.com
A Ranjit, S Khajehpour… - The FASEB …, 2022 - Wiley Online Library
… This result indicates that the novokinin and its bone-targeted conjugate shows … novokinin through its conjugation and binding to the bone. Our novel bone-targeting delivery of novokinin …
Number of citations: 1 faseb.onlinelibrary.wiley.com
Y Zhang, M Xiu, J Jiang, J He, D Li, S Liang, Q Chen - Alcohol, 2016 - Elsevier
… In this study, we found that novokinin inhibited basal gastric acid … Novokinin significantly decreased basal gastric acid output at the dose of 50 and 100 nmol/rat. The effect of novokinin …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.